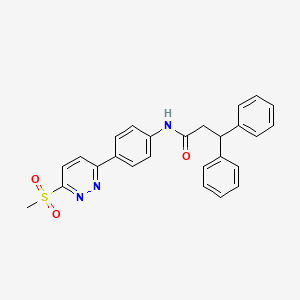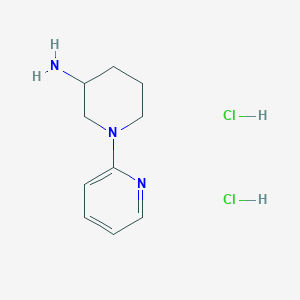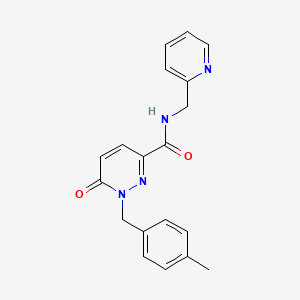![molecular formula C16H16N2O B2435170 1-methyl-6-phenethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340724-86-8](/img/structure/B2435170.png)
1-methyl-6-phenethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-phenethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MPDPV and belongs to the class of cathinones, which are synthetic analogs of the naturally occurring stimulant, cathinone, found in the khat plant. MPDPV is a potent psychostimulant that acts on the central nervous system to produce effects similar to those of other stimulants such as cocaine and amphetamines.
Mechanism of Action
The mechanism of action of MPDPV involves its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and pleasure. MPDPV acts by inhibiting the reuptake of dopamine, which leads to an increase in its concentration in the synaptic cleft. This increase in dopamine levels produces the stimulant effects of MPDPV.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPDPV are similar to those of other stimulants. It produces feelings of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of MPDPV can lead to addiction, cardiovascular problems, and other health issues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPDPV in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for investigating the role of dopamine in the brain. However, the use of MPDPV in lab experiments is limited by its potential for abuse and addiction. It is also a controlled substance in many countries, which restricts its availability for research purposes.
Future Directions
There are several potential future directions for research involving MPDPV. One area of interest is its use as a therapeutic agent for the treatment of psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD). Another area of research is its potential as a tool for studying the molecular mechanisms of addiction. Additionally, there is a need for further research into the long-term effects of MPDPV use on the brain and body.
Synthesis Methods
The synthesis of MPDPV involves the reaction of 4-methylpropiophenone with ammonium acetate and acetic anhydride to form the intermediate compound, 4-methyl-α-pyrrolidinopropiophenone (MPPP). This intermediate is then reacted with phenethylamine in the presence of hydrochloric acid to form MPDPV. The synthesis of MPDPV is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
MPDPV has been the subject of numerous scientific studies in recent years due to its potential applications in various areas. One of the main areas of research is its use as a tool in neuroscience research. MPDPV has been found to be a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. It has also been used in studies investigating the effects of stimulants on behavior and cognition.
properties
IUPAC Name |
1-methyl-6-(2-phenylethyl)pyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-17-10-8-14-9-12-18(16(19)15(14)17)11-7-13-5-3-2-4-6-13/h2-6,8-10,12H,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXOPVVFWWEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-7-{[(3,5-dimethylisoxazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2435087.png)
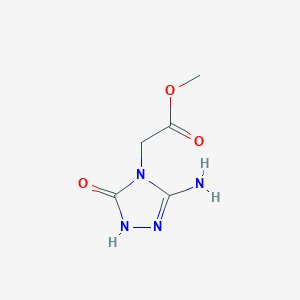
![[(8,8-dimethyl-2-oxo-4-propyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2435089.png)

![3-Methyl-2-propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2435092.png)

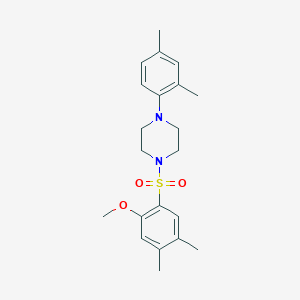
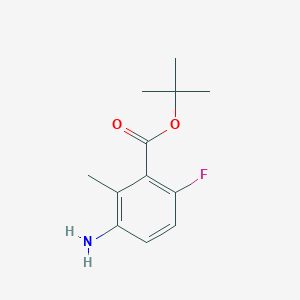

![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2435100.png)

